molecular formula C21H16O7 B2922144 3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate CAS No. 308297-87-2

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate

Cat. No.: B2922144
CAS No.: 308297-87-2
M. Wt: 380.352
InChI Key: XDJFUAXGJFMHPN-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a bifunctional benzofuran derivative featuring two distinct benzofuran moieties linked via an ester bond. The first benzofuran unit contains a methoxycarbonyl group at the 3-position and a methyl group at the 2-position. The second benzofuran moiety has a hydroxy group at the 5-position and a methyl group at the 2-position.

Properties

IUPAC Name

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-10-18(20(23)25-3)15-9-13(5-7-17(15)26-10)28-21(24)19-11(2)27-16-6-4-12(22)8-14(16)19/h4-9,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJFUAXGJFMHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis

The synthesis of benzofuran derivatives often involves various chemical reactions, including esterification and functional group modifications. The synthesis of this compound can be achieved through the following general steps:

  • Starting Materials : The synthesis begins with the appropriate benzofuran precursors.
  • Reagents : Common reagents include methoxycarbonyl groups and hydroxylating agents.
  • Conditions : Reactions are typically conducted under reflux conditions in organic solvents such as acetone or dichloromethane.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. The compound exhibits significant cytotoxicity against several cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action :
    • The compound is known to inhibit glycogen synthase kinase-3β (GSK3β), a key regulator in cancer cell survival pathways. Inhibition of GSK3β leads to decreased NF-κB activity, promoting apoptosis in cancer cells such as HCT116 and MIA PaCa2 .
  • Cytotoxicity Data :
    • Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines:
CompoundCell LineIC50 (μM)
This compoundHCT1167.48 ± 0.6
Other Derivative AMIA PaCa29.71 ± 1.9
Other Derivative BMCF73.27 ± 1.1

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

  • Selectivity :
    • The compound demonstrates selective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .
  • Antimicrobial Data :
    • Table 2 presents MIC values for selected bacterial strains:
CompoundBacterial StrainMIC (μM)
This compoundE. faecalis8
Other Compound CS. aureus16
Other Compound DE. coli32

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features:

  • Functional Groups :
    • The presence of methoxy and hydroxyl groups significantly enhances cytotoxicity and antimicrobial activity.
  • Positioning of Substituents :
    • Variations in the position of substituents on the benzofuran ring have been shown to alter potency dramatically, with specific configurations yielding higher biological activity .

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:

  • Study on Anticancer Effects : A study demonstrated that compounds similar to 3-(Methoxycarbonyl)-2-methylbenzofuran exhibited enhanced antiproliferative effects when tested on human cancer cell lines, leading to further investigations into their mechanisms .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, confirming their effectiveness against resistant strains of bacteria, thus highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent patterns and functional groups. Key examples from the evidence include:

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate Not Provided Not Provided Methoxycarbonyl, hydroxy, methyl N/A
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate C₁₆H₁₆O₅ 288.30 Acetyl, methoxy, methyl
2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₉ClO₅ 374.82 Chlorobenzyloxy, methoxyethyl, methyl
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran C₁₆H₁₃FO₃S 304.34 Fluoro, methylphenylsulfonyl, methyl
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 Acetyloxy, ethyl ester, methyl
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate C₁₂H₁₃NO₄ 235.24 Amino, ethoxy, methyl
Key Observations:

Functional Group Diversity: The target compound uniquely combines hydroxy and methoxycarbonyl groups on separate benzofuran units, whereas analogues like and focus on acetyl/acetyloxy or methoxy groups. Sulfonyl (e.g., ) and amino (e.g., ) substituents in other derivatives highlight the versatility of benzofuran scaffolds in accommodating diverse functional groups.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., sulfonyl in ) increase reactivity toward nucleophilic substitution, while electron-donating groups (e.g., methoxy in ) enhance aromatic stability. The hydroxy group in the target compound may facilitate hydrogen bonding, a property absent in non-polar derivatives like .

Molecular Weight and Complexity :

  • The target compound’s bifunctional structure likely results in a higher molecular weight compared to simpler esters (e.g., ).

Crystallographic Insights:
  • Evidence reports π-π stacking and C–H⋯O interactions in the crystal structure of a sulfonyl-substituted benzofuran. The target compound’s hydroxy group may participate in similar intermolecular hydrogen bonds, influencing its crystallinity and solubility.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Starting MaterialReagents/ConditionsYieldReference
5-Fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran3-Chloroperoxybenzoic acid, CH₂Cl₂, 273 K71%
4-Methoxyphenol + StyreneDDQ, hexafluoropropanol, RT65-75%

How can structural characterization be performed for benzofuran derivatives?

Basic Research Question

  • X-ray crystallography : Resolve dihedral angles and crystal packing. For instance, the benzofuran ring in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran forms an 80.96° dihedral angle with the 3-methylphenyl ring, confirmed via X-ray diffraction .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Methyl groups in 2-methylbenzofuran derivatives show characteristic singlets at δ 2.3–2.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What intermolecular interactions stabilize the crystal packing of benzofuran derivatives?

Advanced Research Question
Intermolecular forces include π-π stacking, C–H···O, and hydrogen bonds. For example:

  • π-π interactions : In 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran, centroid-centroid distances between furan and benzene rings are 3.758–3.771 Å, with slippages of 1.227–1.266 Å .
  • C–H···O bonds : These stabilize dimers in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, with O···H distances of 2.45–2.60 Å .

Q. Table 2: Crystal Structure Parameters

Compoundπ-π Distance (Å)Dihedral Angle (°)Reference
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran3.758–3.77180.96
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran3.665–3.72179.2

Can benzofuran derivatives act as catalysts or ligands in transition-metal complexes?

Advanced Research Question
Benzofuran-based ligands have shown potential in catalytic applications:

  • Palladium complexes : Analogous thienyl derivatives (e.g., 3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid) enhance catalytic activity in styrene methoxycarbonylation .
  • Design criteria : Electron-withdrawing groups (e.g., sulfonyl) improve metal coordination, while methoxycarbonyl groups modulate steric effects .

How can structure-activity relationships (SAR) guide pharmacological studies of benzofuran derivatives?

Advanced Research Question

  • Antioxidant activity : Derivatives like 4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid exhibit radical scavenging due to phenolic hydroxyl groups .
  • Bioisosteric replacements : Replacing sulfonyl with carbonyl groups may alter bioavailability, as seen in carbofuran analogs .

What safety protocols are recommended for handling benzofuran derivatives?

Basic Research Question

  • Hazard classification : Skin/eye irritant (Category 2/2A) and respiratory toxin (Category 3). Use PPE (gloves, goggles) and work in ventilated areas .
  • Spill management : Absorb with inert material (e.g., sand) and avoid ignition sources .

How can computational modeling predict reactivity or stability of benzofuran derivatives?

Advanced Research Question

  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict dihedral angles and frontier molecular orbitals .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Which analytical methods assess the stability of benzofuran derivatives under varying conditions?

Advanced Research Question

  • HPLC-DAD : Monitor degradation products in acidic/alkaline buffers (e.g., pH 1–13) at 25–40°C .
  • TGA/DSC : Determine thermal stability (e.g., decomposition onset at 375–376 K for sulfonyl derivatives) .

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